molecular formula C12H16N2O3 B15092965 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide

Katalognummer: B15092965
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: KLQNYTQQKIRTOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide is an organic compound with the molecular formula C12H16N2O3 This compound features a benzamide core substituted with an amino group and a tetrahydro-2H-pyran-4-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-4-yloxy Intermediate: This step involves the reaction of tetrahydropyran with a suitable hydroxylamine derivative under controlled conditions.

    Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and tetrahydro-2H-pyran-4-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminotetrahydropyran: This compound shares the tetrahydro-2H-pyran moiety but lacks the benzamide core.

    Tetrahydro-2H-pyran-4-amine: Similar in structure but with different functional groups.

Uniqueness

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

2-amino-5-(oxan-4-yloxy)benzamide

InChI

InChI=1S/C12H16N2O3/c13-11-2-1-9(7-10(11)12(14)15)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6,13H2,(H2,14,15)

InChI-Schlüssel

KLQNYTQQKIRTOS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1OC2=CC(=C(C=C2)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.